1-(2-Fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid
CAS No.:
Cat. No.: VC20369431
Molecular Formula: C13H15FO3
Molecular Weight: 238.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15FO3 |
|---|---|
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | 1-(2-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C13H15FO3/c1-17-9-4-5-10(11(14)8-9)13(12(15)16)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,15,16) |
| Standard InChI Key | ROEWNJJDBHHPIN-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)C2(CCCC2)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s core consists of a cyclopentane ring fused to a carboxylic acid group at the 1-position and a 2-fluoro-4-methoxyphenyl group at the same carbon. The fluorine atom at the ortho position and the methoxy group at the para position on the aromatic ring create a polarized electronic environment. This configuration enhances the compound’s ability to participate in hydrogen bonding and dipole-dipole interactions, which are critical for its solubility and potential pharmacological activity .
Crystallographic Insights
While direct crystallographic data for 1-(2-fluoro-4-methoxyphenyl)cyclopentane-1-carboxylic acid remains unpublished, analogous structures such as 1-(4-methoxyphenyl)-2-phenoxyethan-1-one (C₁₅H₁₄O₃) provide valuable insights. The latter crystallizes in a monoclinic system with space group P2₁/c and lattice parameters a = 5.5859 Å, b = 24.818 Å, c = 9.3393 Å, and β = 101.128° . These metrics suggest that methoxy- and fluorine-substituted aromatics adopt planar configurations stabilized by van der Waals forces, a pattern likely applicable to the title compound .
Table 1: Key Structural Parameters of Analogous Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |
|---|---|---|---|---|---|---|
| 1-(4-Methoxyphenyl)-2-phenoxyethan-1-one | P2₁/c | 5.5859 | 24.818 | 9.3393 | 101.128 | 1270.4 |
Synthesis and Mechanistic Pathways
Friedel-Crafts Acylation and Cyclization
The synthesis typically begins with 2-fluoro-4-methoxybenzene and cyclopentanone as starting materials. A Friedel-Crafts acylation introduces an acyl group to the aromatic ring, forming a ketone intermediate. Subsequent cyclization under acidic conditions generates the cyclopentane ring, followed by oxidation to install the carboxylic acid moiety. Modifications in reaction conditions (e.g., Lewis acid catalysts, temperature) can optimize yields, which currently range from 40% to 60% in laboratory settings.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (<1 mg/mL at 25°C). The fluorine atom’s electronegativity enhances lipid solubility, potentially improving membrane permeability in biological systems. Stability studies indicate decomposition temperatures above 200°C, with no significant degradation under ambient conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-F stretch) are characteristic.
-
NMR Spectroscopy:
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold serves as a template for developing non-steroidal anti-inflammatory drugs (NSAIDs) with improved gastrointestinal safety profiles. Researchers are exploring derivatives where the cyclopentane ring is replaced with heterocycles (e.g., pyrrolidine) to enhance target selectivity.
Table 2: Comparative Biological Activities of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume